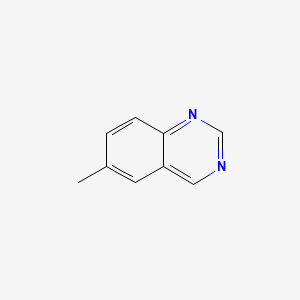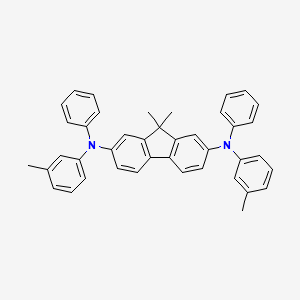
Dmfl-tpd
Übersicht
Beschreibung
DMFL-TPD, also known as N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene, is an organic compound used in Organic Light Emitting Diode (OLED) technology . It has a molecular weight of 556.74 g/mol and a molecular formula of C41H36N2 . The IUPAC name for this compound is 9,9-dimethyl-2-N,7-N-bis(3-methylphenyl)-2-N,7-N-diphenylfluorene-2,7-diamine .
Molecular Structure Analysis
The molecular structure of this compound includes two phenyl groups and two 3-methylphenyl groups attached to a 9,9-dimethyl-2,7-diaminofluorene core . The exact structure can be represented by the SMILES notation: CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C4(C)C)C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC(=C7)C .
Physical And Chemical Properties Analysis
It has two hydrogen bond acceptors and no hydrogen bond donors . Its PL peak is at 401 nm (in THF), and its UV peak is at 376 nm (in THF) . The TGA (Thermal Gravimetric Analysis) shows a >290 ℃ (0.5% weight loss) .
Wissenschaftliche Forschungsanwendungen
Nahinfrarote Elektrolumineszenz in OLEDs
Dmfl-tpd: Verbindungen wurden bei der Entwicklung von OLEDs (organische Leuchtdioden) eingesetzt, die nahinfrarotes (NIR) Licht emittieren. Diese OLEDs sind mit hohen Photolumineszenz-Quantenausbeuten ausgestattet und werden optimiert, um bläulich-grüne Emissionen von Exciplex- und Elektroplax-Formationen zu unterdrücken. Die NIR-emittierenden Lanthanid-Koordinationsverbindungen, insbesondere diejenigen mit Nd^3+-Ionen, werden aufgrund ihrer engen Lumineszenzbanden im Spektralbereich von 880–1600 nm in der fortschrittlichen Photonik, Optoelektronik und Spektroskopie eingesetzt .
Gezielte Protein-Degradation (TPD)
Das Konzept von This compound erstreckt sich auf den Bereich der gezielten Protein-Degradation, eine aufkommende therapeutische Strategie, die krankheitsassoziierte Proteine moduliert, die bisher als nicht-medikamentös galten. Dabei werden die Zerstörungsmechanismen des Wirts eingesetzt, um zelluläre Abbauwege zu erforschen, darunter Proteasomen und Lysosomen-Pfade .
Degradation von mitochondrialen Matrixproteinen
This compound: spielt auch eine Rolle in der mitochondrialen Biologie, wo es als Werkzeug für die Wirkstoffforschung verwendet werden kann, die auf Mitochondrien abzielt. Es hebt das Potenzial von mitoTPD als Werkzeug für Degradations-Tags für mitochondriale Proteine hervor .
Wirkmechanismus
Target of Action
DMFL-TPD, or N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene, is primarily used in the field of Organic Light-Emitting Diodes (OLED) as a hole transport / electron blocking layer . Its primary targets are the electronic structures within these devices, where it plays a crucial role in the transport and blocking of electrons.
Mode of Action
This compound interacts with its targets by facilitating the movement of holes (positive charges) and blocking the flow of electrons within the OLED structure . This interaction results in the efficient operation of the OLED, contributing to the overall performance of the device.
Biochemical Pathways
It helps maintain the balance of charge within the device, ensuring the efficient emission of light .
Pharmacokinetics
Its properties related to stability, sublimation, and molecular weight are critical for its function in oleds .
Result of Action
The molecular and cellular effects of this compound’s action are observed in the performance of the OLED. By effectively transporting holes and blocking electrons, this compound contributes to the efficient emission of light from the OLED, impacting the device’s brightness and color accuracy .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, humidity, and the presence of oxygen can affect its performance and lifespan within an OLED . Therefore, OLEDs are often designed and packaged to protect compounds like this compound from adverse environmental conditions.
Eigenschaften
IUPAC Name |
9,9-dimethyl-2-N,7-N-bis(3-methylphenyl)-2-N,7-N-diphenylfluorene-2,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H36N2/c1-29-13-11-19-33(25-29)42(31-15-7-5-8-16-31)35-21-23-37-38-24-22-36(28-40(38)41(3,4)39(37)27-35)43(32-17-9-6-10-18-32)34-20-12-14-30(2)26-34/h5-28H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBXDAMWVRMLOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C4(C)C)C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC(=C7)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H36N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572451 | |
| Record name | 9,9-Dimethyl-N~2~,N~7~-bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
677350-83-3 | |
| Record name | 9,9-Dimethyl-N~2~,N~7~-bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



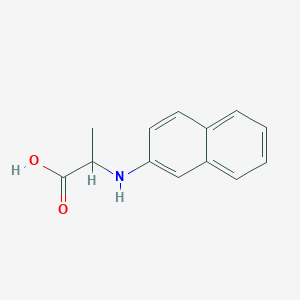
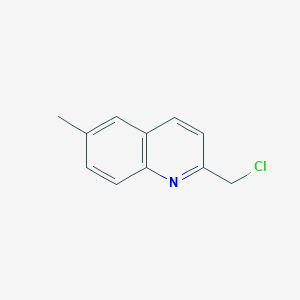
![1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B1601822.png)
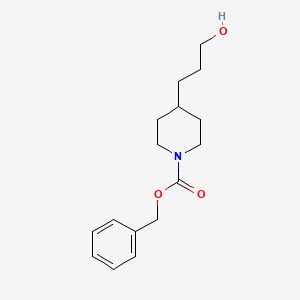
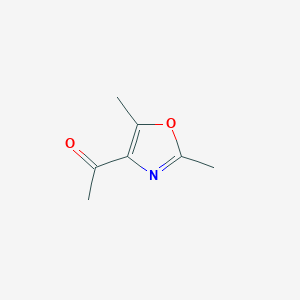

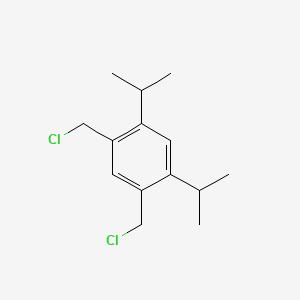
![4-Methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B1601828.png)


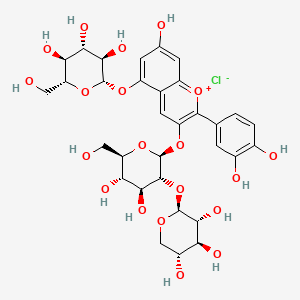
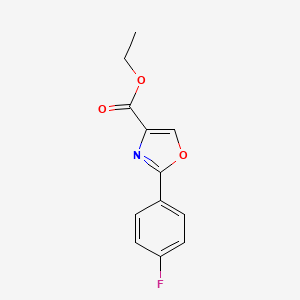
![2H-Spiro[benzofuran-3,4'-piperidine]](/img/structure/B1601837.png)
